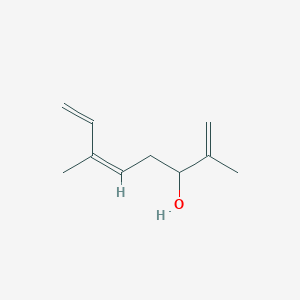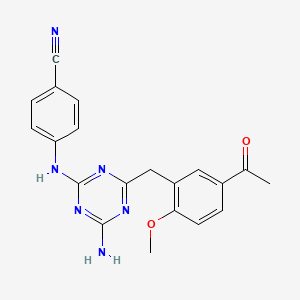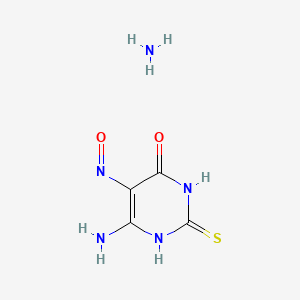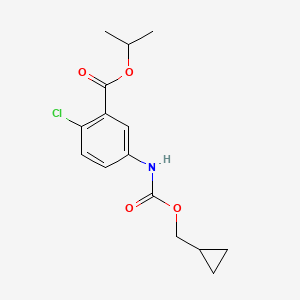![molecular formula C14H22N2O10 B12689604 N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] CAS No. 95046-23-4](/img/structure/B12689604.png)
N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)glycin] ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Dioxanring und Glycin-Einheiten umfasst. Diese Verbindung ist bekannt für ihre vielseitigen Anwendungen in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)glycin] beinhaltet typischerweise die Reaktion von 1,4-Dioxan-2,5-dimethanol mit Glycin-Derivaten unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter spezifischen Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen vorhanden sind, um Konsistenz und Sicherheit zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)glycin] kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um die funktionellen Gruppen im Molekül zu modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, einschließlich Temperatur, Druck und Lösungsmittelwahl.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäurederivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)glycin] hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird in biochemischen Assays und als Ligand in Proteinbindungsstudien eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Bestandteil in Arzneimittelfreisetzungssystemen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zusatzstoff in verschiedenen industriellen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)glycin] beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Proteine und Enzyme binden und deren Aktivität und Funktion verändern. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, abhängig vom spezifischen Ziel und Kontext.
Wirkmechanismus
The mechanism of action of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)alanin]
- N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)serin]
Einzigartigkeit
N,N'-[1,4-Dioxan-2,5-diylbis(methylen)]bis[N-(carboxymethyl)glycin] ist aufgrund seiner spezifischen Struktur einzigartig, die einen Dioxanring und Glycin-Einheiten umfasst. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für verschiedene Anwendungen wertvoll machen, die ähnliche Verbindungen möglicherweise nicht erfüllen können.
Eigenschaften
CAS-Nummer |
95046-23-4 |
|---|---|
Molekularformel |
C14H22N2O10 |
Molekulargewicht |
378.33 g/mol |
IUPAC-Name |
2-[[5-[[bis(carboxymethyl)amino]methyl]-1,4-dioxan-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O10/c17-11(18)3-15(4-12(19)20)1-9-7-26-10(8-25-9)2-16(5-13(21)22)6-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
VIZXPVJRZYHHDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(O1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)






![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)



